2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899914-05-7
VCID: VC8313839
InChI: InChI=1S/C24H26BrN3O2S/c1-30-20-12-10-19(11-13-20)26-21(29)16-31-23-22(17-6-8-18(25)9-7-17)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br
Molecular Formula: C24H26BrN3O2S
Molecular Weight: 500.5 g/mol

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

CAS No.: 899914-05-7

Cat. No.: VC8313839

Molecular Formula: C24H26BrN3O2S

Molecular Weight: 500.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide - 899914-05-7

Specification

CAS No. 899914-05-7
Molecular Formula C24H26BrN3O2S
Molecular Weight 500.5 g/mol
IUPAC Name 2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C24H26BrN3O2S/c1-30-20-12-10-19(11-13-20)26-21(29)16-31-23-22(17-6-8-18(25)9-7-17)27-24(28-23)14-4-2-3-5-15-24/h6-13H,2-5,14-16H2,1H3,(H,26,29)
Standard InChI Key XJGWRSMYRDQNDP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=C(C=C4)Br

Introduction

The compound 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of sulfur-containing organic compounds and acetamide derivatives. It features a diazaspiro system, bromophenyl groups, and a methoxyphenyl moiety, which are often associated with enhanced biological activity. This compound is of interest in medicinal chemistry, particularly for its potential applications in antimicrobial and anticancer research.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps, starting from the preparation of the diazaspiro system and the incorporation of the bromophenyl and methoxyphenyl groups. The presence of an acetamide functional group allows it to participate in various chemical reactions typical of amides, such as hydrolysis and condensation reactions.

Biological Activity

Compounds with similar structures have shown potential biological activities, including:

  • Antimicrobial Activity: Brominated phenyl groups are known to enhance antibacterial properties due to their electron-withdrawing effects.

  • Anticancer Potential: The diazaspiro system and sulfur-containing moieties may contribute to anticancer activity by interacting with cellular signaling pathways involved in cancer progression.

  • Anti-inflammatory Effects: Compounds containing sulfur and nitrogen heterocycles often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

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